molecular formula C22H46Cl2N2 B1667674 Atiprimod dihydrochloride CAS No. 130065-61-1

Atiprimod dihydrochloride

Número de catálogo: B1667674
Número CAS: 130065-61-1
Peso molecular: 409.5 g/mol
Clave InChI: MOUZYBYTICOTFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atiprimod dihidrocloruro es una molécula pequeña que pertenece a la clase de agentes anfifílicos catiónicos azaspirano. Ha mostrado potencial en el tratamiento de varios cánceres, incluido el mieloma múltiple, el carcinoma hepatocelular y el cáncer de mama. Atiprimod dihidrocloruro es conocido por sus propiedades antiinflamatorias, antineoplásicas y antiangiogénicas .

Métodos De Preparación

La síntesis de atiprimod dihidrocloruro implica varios pasos:

    Reacción de Johnson–Corey–Chaykovsky: Esta reacción sobre la 4-heptanona produce 2,2-dipropiloxirano.

    Tratamiento con Éter de Trifluoruro de Boro: Este paso convierte el 2,2-dipropiloxirano en 2-propilpentanal.

    Tratamiento Ácido con Metil Vinil Cetona: Esto conduce a la formación de 4,4-dipropilciclohex-2-enona.

    Hidrogenación Catalítica: Este paso produce 4,4-dipropilciclohexanona.

    Condensación de Knoevenagel: Esta reacción con 2-cianoacetato de etilo forma ciano-(4,4-dipropil-ciclohexilideno)-acetato de etilo.

    Adición Conjugada del Anión Cianuro: Este paso produce 2-ciano-2-(1-ciano-4,4-dipropilciclohexil)acetato de etilo.

    Hidrólisis Ácida y Saponificación: Este paso convierte los grupos nitrilo en ácidos, seguido de descarboxilación para formar ácido 1-(carboximetil)-4,4-dipropilciclohexano-1-carboxílico.

    Tratamiento con Anhídrido Acético: Este paso produce 8,8-dipropil-2-oxaspiro[4.5]decano-1,3-diona.

    Condensación con 3-Dietilaminopropilamina: Este paso final produce 2-[3-(dietilamino)propil]-8,8-dipropil-2-azaspiro[4.5]decano-1,3-diona.

Análisis De Reacciones Químicas

Reduction of Carbonyl Groups

The final step employs lithium aluminium hydride (LiAlH₄) to reduce both carbonyl groups in the spirodione intermediate to secondary amines, forming the azaspirodecanediamine backbone. This reaction is performed under anhydrous conditions to prevent side reactions with moisture ( ).

Acid-Catalyzed Decarboxylation

During hydrolysis of the geminal diacid intermediate (step 7), decarboxylation occurs via a six-membered cyclic transition state, eliminating CO₂ and yielding a monosubstituted cyclohexane derivative ( ).

Structural and Stability Data

PropertyValue/DescriptionReference
Molecular formulaC₂₂H₄₆Cl₂N₂
Molecular weight409.5 g/mol
Salt stoichiometry1:2 (atiprimod:HCl)
StabilityHygroscopic; stable under inert gas at −20°C

Functional Group Transformations

  • Epoxide formation (step 1): Critical for introducing ring strain to enable subsequent nucleophilic ring-opening.

  • Spirocyclic framework construction (step 8): Achieved via cyclization under anhydride conditions, essential for the compound’s amphiphilic properties.

  • Diethylaminopropyl side-chain introduction (step 9): Imparts cationic character, influencing solubility and biological activity ( ).

Analytical Characterization

  • XRPD : Peaks at 11.2°, 17.1°, and 19.9° (2θ) confirm crystalline structure ( ).

  • DSC/TGA : Endotherms at 107.8°C, 152.1°C, and 189.1°C correlate with dehydration and melting events ( ).

This synthesis highlights the strategic use of condensation, reduction, and cyclization reactions to construct atiprimod’s complex architecture, with dihydrochloride salt formation enhancing its pharmaceutical suitability ( ).

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Atiprimod dihidrocloruro ejerce sus efectos al inhibir la fosforilación del transductor de señales y activador de la transcripción 3 (STAT3). Esta inhibición bloquea las vías de señalización de la interleucina-6, que contribuye a la proliferación y supervivencia de las células cancerosas. Atiprimod dihidrocloruro también regula a la baja proteínas antiapoptóticas como Bcl-2, Bcl-XL y Mcl-1, lo que lleva a la inducción de apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Atiprimod dihidrocloruro es único debido a su capacidad para inhibir la fosforilación de STAT3 y su amplio espectro de actividades antineoplásicas. Los compuestos similares incluyen:

Actividad Biológica

Atiprimod dihydrochloride is a small molecule compound primarily recognized for its role as a Janus kinase 2 (JAK2) inhibitor. Its biological activity has been extensively studied, particularly in the context of hematological malignancies such as multiple myeloma (MM) and other inflammatory conditions.

Atiprimod functions by inhibiting the JAK2 signaling pathway, which is crucial for the proliferation and survival of certain cancer cells. The compound has an IC50 value of approximately 397 nM for JAK2, indicating its potency in blocking this pathway. Additionally, Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription (STAT) proteins, specifically STAT3 and STAT5, which are often upregulated in various malignancies and contribute to tumor growth and survival .

In Vitro Studies

In vitro studies have demonstrated that Atiprimod effectively inhibits the proliferation of multiple myeloma cell lines, including U266-B1, OCI-MY5, MM-1, and MM-1R. The inhibition occurs in a time- and dose-dependent manner . Notably, Atiprimod induces cell cycle arrest in the G0/G1 phase and promotes apoptosis through activation of caspase pathways . The following table summarizes key findings from various studies:

Study Cell Line Effect Mechanism
Schmidbauer et al. (2005)U266-B1Inhibition of proliferationInduces apoptosis via caspase activation
Quintás-Cardama et al. (2011)OCI-MY5Cell cycle arrestInhibits STAT3 activation
Manshouri et al. (2011)MM-1RDownregulation of anti-apoptotic proteinsBlocks IL-6 signaling pathway

In Vivo Studies

The in vivo efficacy of Atiprimod has been evaluated using various mouse models. One significant study involved a subcutaneous model which confirmed its antitumor activity against multiple myeloma cells. Another study used a SCID-hu model with primary MM cells, demonstrating that Atiprimod could overcome the protective effects of the bone marrow microenvironment . Key findings from these studies include:

  • Reduced Osteoclast Activity : Atiprimod treatment was associated with a decrease in osteoclast numbers, suggesting potential benefits in bone health for patients with myeloma.
  • Gene Expression Modulation : Atiprimod treatment led to downregulation of genes involved in adhesion and cell signaling while upregulating apoptosis-related genes .

Clinical Trials

Atiprimod has undergone clinical evaluation for its safety and efficacy in treating conditions like rheumatoid arthritis and multiple myeloma. Phase I trials indicated that it was well tolerated among patients with rheumatoid arthritis . Further investigation into its therapeutic potential is ongoing, especially concerning its use in combination therapies for hematological malignancies.

Propiedades

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZYBYTICOTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123018-47-3 (Parent)
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20156331
Record name Atiprimod dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130065-61-1
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atiprimod dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPRIMOD DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atiprimod dihydrochloride
Reactant of Route 2
Reactant of Route 2
Atiprimod dihydrochloride
Reactant of Route 3
Reactant of Route 3
Atiprimod dihydrochloride
Reactant of Route 4
Reactant of Route 4
Atiprimod dihydrochloride
Reactant of Route 5
Atiprimod dihydrochloride
Reactant of Route 6
Atiprimod dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.